1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea
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Overview
Description
1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring substituted with a bromine atom, a thiolane ring, and a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine ring: The pyrazine ring is synthesized through a condensation reaction involving appropriate diamines and diketones.
Bromination: The pyrazine ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Thiolane ring formation: The thiolane ring is formed through a cyclization reaction involving thiol-containing precursors.
Urea formation: The final step involves the reaction of the bromopyrazine and thiolane intermediates with isocyanates or carbamoyl chlorides to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazine ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: Another pyrazine derivative with similar biological activities.
1-[5-(6-Bromo-1H-pyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea: A closely related compound with slight structural variations.
Uniqueness
1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
3-[(5-bromopyrazin-2-yl)methyl]-1-methyl-1-(thiolan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4OS/c1-16(9-2-3-18-7-9)11(17)15-5-8-4-14-10(12)6-13-8/h4,6,9H,2-3,5,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQWRRIQVHYGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C(=O)NCC2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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